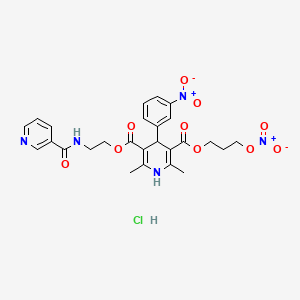

CD-832.HCl

Description

Properties

CAS No. |

129904-55-8 |

|---|---|

Molecular Formula |

C26H28ClN5O10 |

Molecular Weight |

606.0 g/mol |

IUPAC Name |

3-O-(3-nitrooxypropyl) 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C26H27N5O10.ClH/c1-16-21(25(33)39-11-5-12-41-31(37)38)23(18-6-3-8-20(14-18)30(35)36)22(17(2)29-16)26(34)40-13-10-28-24(32)19-7-4-9-27-15-19;/h3-4,6-9,14-15,23,29H,5,10-13H2,1-2H3,(H,28,32);1H |

InChI Key |

MWVXLKFCDZXILL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CN=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-].Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Methodologies for Cd 832.hcl

Overview of Synthetic Strategies for Dihydropyridine (B1217469) Derivatives

Dihydropyridines are a significant class of heterocyclic compounds, and various synthetic strategies have been developed for their preparation. A prominent and widely used method for synthesizing 1,4-dihydropyridine (B1200194) derivatives is the Hantzsch dihydropyridine synthesis. organic-chemistry.orgwikipedia.orgthermofisher.comazaruniv.ac.ir This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.orgthermofisher.comalfa-chemistry.comyoutube.com The Hantzsch synthesis allows for the preparation of dihydropyridines with various substituents at positions 2, 4, 6, and the ester groups at 3 and 5. azaruniv.ac.ir

While the classical Hantzsch method can sometimes have drawbacks like harsh conditions, long reaction times, or lower yields, numerous modifications and optimized conditions have been developed, including solvent-free conditions, microwave irradiation, and the use of various catalysts. wikipedia.orgthieme-connect.comajgreenchem.comresearchgate.net Other strategies for dihydropyridine synthesis include cyclization reactions and the reduction of pyridinium (B92312) ions. rsc.org More recent approaches involve transition metal-catalyzed reactions and cascade cyclization processes using different starting materials like enaminones and cyclic ethers. osti.govrsc.orgacs.orgacs.org

Detailed Synthetic Routes for CD-832.HCl

Based on the structure of CD-832, its synthesis likely involves the formation of the core 1,4-dihydropyridine ring, probably through a Hantzsch-type condensation, followed by reactions to attach the specific substituents at the N-1 position and the C-3 ester group with its complex alcohol component. Specific published routes for this compound were not available in the consulted sources, but the general types of reactions involved in constructing such a molecule can be inferred from known dihydropyridine chemistry.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in the formation of the dihydropyridine ring, particularly in the Hantzsch synthesis. This typically involves the condensation of an aldehyde with a β-keto ester to form an alkylidene-β-dicarbonyl intermediate (a Knoevenagel product) and the condensation of a second equivalent of the β-keto ester with ammonia (or an amine) to form an enamine. organic-chemistry.org These intermediates then participate in subsequent cyclization steps. The specific aldehyde and β-keto ester components would determine the substituents at the C-4 and C-3/C-5 positions of the dihydropyridine ring. Given the 3-nitrophenyl group at the 4-position of CD-832, a 3-nitrobenzaldehyde (B41214) would likely be a reactant in the core dihydropyridine formation.

Cyclization Processes in this compound Formation

Cyclization is the key step that forms the dihydropyridine ring. In the Hantzsch synthesis mechanism, the enamine intermediate reacts with the alkylidene-β-dicarbonyl intermediate through a Michael addition, followed by a ring closure and dehydration to yield the 1,4-dihydropyridine ring. organic-chemistry.org Other cyclization strategies for dihydropyridines can involve different reaction cascades, such as [3+3] cycloaddition reactions or metal-catalyzed cyclizations. rsc.orgrsc.orgacs.orgacs.org The formation of the 4H-pyridine ring in CD-832 is a result of such a cyclization event.

Esterification Reactions in this compound Synthesis

Esterification reactions are crucial for incorporating the ester functionalities present in CD-832. The 1,4-dihydropyridine core typically features ester groups at the 3 and 5 positions when synthesized via the Hantzsch method using β-keto esters. In the case of CD-832, the structure shows a carboxylate ester at the 3-position. The alcohol component of this ester is a complex group: 2-(pyridine-3-carbonylamino)ethyl 3-nitrooxypropyl alcohol. This suggests that a pre-formed or in situ esterification reaction is involved, either by using this specific alcohol in the initial dihydropyridine synthesis (if feasible) or, more likely, by synthesizing the dihydropyridine core with a reactive group at the 3-position (e.g., a carboxylic acid or a simple ester that can be transesterified) and then forming the ester linkage with the complex alcohol. The formation of the amide bond connecting the pyridine-3-carbonyl group to the ethylamine (B1201723) linker in the alcohol part also involves a reaction akin to esterification, where a carboxylic acid (nicotinic acid or a derivative) reacts with an amine.

Key Intermediate Compounds in this compound Production

Based on the likely synthetic strategy involving a Hantzsch-type reaction, key intermediates would include the enamine formed from a β-keto ester and a nitrogen source, and the alkylidene-β-dicarbonyl compound formed from an aldehyde and a β-keto ester. For the synthesis of CD-832, the specific β-keto ester would be one that leads to the 2,6-dimethyl substitution and the carboxylate group at the 3-position. Ethyl acetoacetate (B1235776) is a common β-keto ester used in Hantzsch synthesis, which could contribute the 2,6-dimethyl groups and the ester functionality. The aldehyde would likely be 3-nitrobenzaldehyde to provide the 3-nitrophenyl group at the 4-position.

Beyond the core dihydropyridine formation, intermediates would also include the precursors for the N-1 substituent (3-nitrooxypropyl group) and the complex alcohol moiety of the C-3 ester. This would involve the synthesis of 3-nitrooxypropan-1-ol and 2-(pyridine-3-carbonylamino)ethanol. The latter itself would be formed from nicotinic acid (or a reactive derivative) and 2-aminoethanol, involving amide bond formation. Subsequent N-alkylation of the dihydropyridine nitrogen with a 3-nitrooxypropyl halide or similar reagent would be required to introduce the N-1 substituent.

Reagents and Reaction Conditions Employed in this compound Synthesis

The reagents and reaction conditions for synthesizing this compound would depend on the specific synthetic route employed. However, drawing from general dihydropyridine synthesis and the likely steps involved in functionalizing the core structure, common reagents and conditions would include:

For Dihydropyridine Core Formation (Hantzsch-type):

Aldehyde (e.g., 3-nitrobenzaldehyde).

β-keto ester (e.g., ethyl acetoacetate).

Nitrogen source (e.g., ammonia, ammonium acetate). organic-chemistry.orgwikipedia.orgthermofisher.comalfa-chemistry.comyoutube.com

Catalysts: Various catalysts have been used, including acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid, silica (B1680970) sulfuric acid), Lewis acids, metal catalysts, and organocatalysts. wikipedia.orgthieme-connect.comajgreenchem.comresearchgate.net

Solvents: Common solvents include ethanol, methanol, water, or solvent-free conditions. wikipedia.orgthieme-connect.comresearchgate.net

Reaction Conditions: Heating is often required, though some methods allow for room temperature or microwave-assisted synthesis. wikipedia.orgthieme-connect.comresearchgate.net

For Esterification:

Carboxylic acid (or derivative) and alcohol, in the presence of an acid catalyst (e.g., H₂SO₄, HCl) or coupling agents (e.g., EDC, DCC, HATU). nih.govuni-kiel.de

For Amide Formation:

Carboxylic acid (e.g., nicotinic acid) and amine (e.g., 2-aminoethanol), typically with coupling agents or activation of the carboxylic acid. nih.govuni-kiel.de

For N-Alkylation:

Dihydropyridine and an alkylating agent (e.g., 3-nitrooxypropyl halide), often in the presence of a base.

For Hydrochloride Salt Formation:

Treatment of the free base dihydropyridine with hydrochloric acid (HCl) in a suitable solvent. mdpi.comorganic-chemistry.orgacs.orgunife.it

The specific conditions, including temperature, reaction time, and catalyst choice, would be optimized for each step to maximize yield and purity.

Pharmacological Characterization of Cd 832.hcl: in Vitro Studies

Assessment of Vasodilatory Efficacy in Isolated Tissue Preparations

The vasodilatory efficacy of CD-832 has been assessed in various isolated vascular tissue models, demonstrating its direct effects on smooth muscle tone.

Responses in Rabbit Aorta Models

In studies using isolated rabbit aorta, CD-832 has been shown to induce vasodilation. Its effects have been characterized in terms of inhibiting contractions induced by different agonists. CD-832 inhibited the contraction of rabbit aortic strips induced by 64 mM KCl in a concentration-dependent manner. selleckchem.com This suggests an action related to the inhibition of calcium influx through voltage-gated calcium channels. The duration of vasodilation induced by CD-832 on KCl-induced contraction in rabbit aorta was observed to be longer than that of nifedipine (B1678770). nih.gov

Comparative Analysis with Established Vasodilators (e.g., Nifedipine, Nitrendipine (B1678957), Nitroglycerin, Nicorandil)

Comparative studies have evaluated the vasodilatory profile of CD-832 against established vasodilators, including other calcium channel blockers and nitrates. In rabbit aorta, CD-832, along with nifedipine and nitrendipine, inhibited KCl-induced contractions. nih.govtandfonline.com Conversely, nitroglycerin and nicorandil (B1678753) did not significantly affect KCl-induced contraction in this tissue. selleckchem.comnih.gov

Regarding norepinephrine-induced contractions in rabbit aorta, CD-832 demonstrated inhibitory effects. selleckchem.comnih.gov In contrast to the findings with KCl, nitroglycerin and nicorandil also inhibited norepinephrine-induced contractions in rabbit aorta, while nifedipine and nitrendipine did not. nih.govtandfonline.com These distinct patterns of inhibition suggest that CD-832 possesses a mixed mechanism of action, potentially combining aspects of both calcium channel antagonism and nitrate-like activity. nih.gov

In rabbit femoral arteries, CD-832 and nifedipine inhibited contractions induced by both 64 mM KCl and 10-6 M norepinephrine (B1679862). nih.gov In rabbit femoral veins, CD-832 and nitro compounds inhibited norepinephrine-induced contractions, while other calcium channel antagonists had little effect. nih.gov

The potency of CD-832 in inhibiting the specific binding of 3H-PN200-110, a calcium channel ligand, to rat brain membranes was investigated, yielding an IC50 value of 2.8 nM, which was comparable to that of nifedipine (4.9 nM). selleckchem.com

Evaluation of Contractile Inhibition

CD-832 has been shown to inhibit contractions in isolated vascular tissues induced by different stimuli, indicating its ability to interfere with smooth muscle contractile pathways.

Inhibition of Potassium Chloride-Induced Contraction

Potassium chloride (KCl) is commonly used to induce smooth muscle contraction by causing depolarization and subsequent opening of voltage-gated calcium channels. CD-832 inhibited the contractile response to 64 mM KCl in rabbit aorta in a concentration-dependent manner. selleckchem.comnih.gov This inhibitory effect is consistent with a mechanism involving the blockade of calcium influx through L-type calcium channels, a characteristic of dihydropyridine (B1217469) calcium channel blockers. The extent of inhibition by CD-832 was comparable to that of nifedipine and nitrendipine in rabbit aortas. nih.govtandfonline.com

Inhibition of Norepinephrine-Induced Contraction

Norepinephrine induces smooth muscle contraction primarily through activation of alpha-adrenergic receptors, leading to intracellular calcium release and influx. CD-832 inhibited contractions induced by norepinephrine in isolated rabbit aorta and femoral veins. selleckchem.comnih.govnih.gov The inhibition of norepinephrine-induced contraction by CD-832 in rabbit femoral veins was antagonized by methylene (B1212753) blue, suggesting a role for the guanylate cyclase pathway in this effect. nih.gov In rabbit aorta, the inhibitory effects of CD-832 on norepinephrine-induced contraction were also affected by modulators of the guanylate cyclase pathway, such as zaprinast (B1683544) and methylene blue. nih.gov This further supports a potential nitrate-like component to CD-832's action.

Modulation of Relaxation Responses

Beyond inhibiting contractions, CD-832 has also been observed to modulate relaxation responses in isolated vascular tissues. In rabbit aorta precontracted with endothelin-1 (B181129), CD-832 augmented the relaxation responses induced by isoproterenol (B85558). selleckchem.com This augmentation of isoproterenol-induced relaxation by CD-832 was antagonized by methylene blue and oxyhemoglobin, indicating the involvement of the soluble guanylate cyclase system and nitric oxide signaling. selleckchem.com This finding aligns with the suggestion that CD-832 possesses a nitrate-like action in addition to its calcium channel blocking properties. nih.gov

Based on the in vitro studies in rabbit aorta, the duration of vasodilation induced by CD-832 on norepinephrine-induced contraction was longer than that observed with nicorandil. nih.gov

Summary of Comparative Inhibition in Rabbit Aorta

| Compound | Inhibition of KCl-Induced Contraction | Inhibition of Norepinephrine-Induced Contraction |

| CD-832 | Yes selleckchem.comnih.gov | Yes selleckchem.comnih.gov |

| Nifedipine | Yes nih.govtandfonline.com | No nih.govtandfonline.com |

| Nitrendipine | Yes nih.govtandfonline.com | No nih.govtandfonline.com |

| Nitroglycerin | No selleckchem.comnih.gov | Yes selleckchem.comnih.gov |

| Nicorandil | No selleckchem.comnih.gov | Yes selleckchem.comnih.gov |

Augmentation of Isoproterenol-Induced Relaxation

Research has investigated the effects of CD-832 on relaxation responses induced by various vasoactive agents in isolated smooth muscle preparations. Studies in rabbit aorta precontracted with endothelin-1 demonstrated that CD-832 augmented the relaxation responses induced by isoproterenol. fishersci.nl This augmentation was observed across a concentration range of CD-832 from 10-7 M to 10-5 M. fishersci.nl This finding suggests that CD-832 can enhance the relaxant effects mediated through the activation of β-adrenergic receptors by isoproterenol in this vascular tissue.

Antagonism of Relaxation Responses by Specific Agents (e.g., Methylene Blue, Oxyhemoglobin)

Further investigation into the mechanism underlying the effects of CD-832 on smooth muscle relaxation involved examining the influence of inhibitors of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic GMP (cGMP) pathway. The augmentation of isoproterenol-induced relaxation responses by CD-832 in rabbit aorta was found to be antagonized by treatment with methylene blue. fishersci.nl Methylene blue is a known inhibitor of sGC. daneshyari.com Similarly, the effects of CD-832 on isoproterenol-induced relaxation were also antagonized by oxyhemoglobin. fishersci.nl Oxyhemoglobin is known to bind to and inactivate NO. These results indicate that the augmentative effect of CD-832 on isoproterenol-induced relaxation is likely mediated, at least in part, through a pathway involving nitric oxide and cyclic GMP. fishersci.nl

Supporting this, studies in rabbit femoral veins showed that the inhibitory effects of CD-832 on norepinephrine-induced contractions were also antagonized by treatment with methylene blue. wikipedia.org While this study focused on contraction rather than isoproterenol-induced relaxation, it provides additional evidence for the involvement of the NO-sGC-cGMP pathway in the vascular effects of CD-832, as indicated by the antagonism by methylene blue. wikipedia.org

Data Summary: Effects of CD-832 on Smooth Muscle Relaxation

| Compound | Tissue/Model | Pre-contraction Agent | Relaxation Inducer | Effect of CD-832 on Relaxation | Antagonized by |

| CD-832 | Rabbit Aorta | Endothelin-1 | Isoproterenol | Augmented | Methylene Blue, Oxyhemoglobin fishersci.nl |

| CD-832 | Rabbit Femoral Vein | Norepinephrine | N/A | Inhibited Contraction | Methylene Blue wikipedia.org |

Note: While the table summarizes key findings, specific numerical data points (e.g., percent augmentation, IC50 values for antagonism) were not consistently available in the provided abstracts for direct inclusion in a quantitative data table.

Elucidation of the Molecular Mechanism of Action of Cd 832.hcl

Investigation of Calcium Channel Antagonistic Activity

CD-832.HCl functions as a calcium channel antagonist, affecting the influx of calcium ions into smooth muscle cells. nih.govnih.govnih.gov This activity is a key component of its vasodilatory effect. nih.gov Studies have compared its effects to established calcium channel blockers like nifedipine (B1678770). nih.govnih.gov

Inhibition of 3H-PN200-110 Binding to Membranes

A significant finding in characterizing the calcium channel antagonistic activity of this compound is its potent inhibition of 3H-PN200-110 binding to rat brain membranes. nih.gov 3H-PN200-110 is a known ligand that binds to L-type calcium channels. nih.govjneurosci.org The inhibition of this binding indicates that this compound interacts with the dihydropyridine (B1217469) binding site on these channels. nih.gov

Research has provided quantitative data on this inhibition, demonstrating the affinity of this compound for these binding sites. nih.gov

| Compound | IC₅₀ for 3H-PN200-110 Binding (nM) |

| This compound | 2.8 |

| Nifedipine | 4.9 |

Data derived from inhibition studies of 3H-PN200-110 binding to rat brain membranes. nih.gov

These results suggest that this compound has a high affinity for the dihydropyridine binding site, comparable to or even greater than that of nifedipine. nih.gov

Implications for L-type Calcium Channels

The potent inhibition of 3H-PN200-110 binding strongly implies that this compound exerts a significant portion of its calcium channel antagonistic effects through interaction with L-type calcium channels. nih.govnih.gov L-type calcium channels are crucial regulators of smooth muscle tone and contractility. physiology.orginnovationsincrm.com By blocking these channels, this compound reduces calcium influx, leading to relaxation of smooth muscle and vasodilation. nih.govnih.gov

Further studies using voltage-clamp techniques in rat aortic smooth muscle cells have confirmed that this compound dose-dependently blocks L-type calcium currents (ICa). nih.gov While less potent than nifedipine in blocking L-type ICa, this compound demonstrated a slower onset and longer-lasting blocking activity. nih.gov It also appeared to block both the resting and, more preferentially, the inactivated state of L-type calcium channels, and shifted their steady-state inactivation curves to the left. nih.gov

Characterization of Nitrate-like Pharmacological Actions

Involvement of Nitric Oxide Signaling Pathways

The nitrate-like actions of this compound are mediated, at least in part, through the involvement of nitric oxide (NO) signaling pathways. nih.govnih.gov Organic nitrates are known to be denitrated in the body to release NO, which is a potent vasodilator. NO activates soluble guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). genome.jpucl.ac.uknih.govgoogle.com

Studies have shown that the effects of this compound can be antagonized by inhibitors of nitric oxide synthesis or scavengers of NO, similar to the effects observed with nitroglycerin and nicorandil (B1678753). nih.gov This suggests that this compound, likely due to its nitrate (B79036) moiety, can generate NO or a related species that participates in the NO signaling cascade. nih.govnih.govnih.gov

Modulation of cGMP-related Pathways

The involvement of NO signaling pathways in the action of this compound leads to the modulation of cGMP-related pathways. nih.govnih.gov Increased levels of cGMP in smooth muscle cells promote relaxation by activating protein kinase G (PKG), which in turn affects various downstream targets, ultimately leading to decreased intracellular calcium concentrations and reduced myofilament sensitivity to calcium. genome.jpnih.gov

Research using agents that modulate cGMP levels, such as phosphodiesterase inhibitors (e.g., zaprinast) and soluble guanylate cyclase inhibitors (e.g., methylene (B1212753) blue), has provided evidence for the involvement of the cGMP pathway in this compound's effects. nih.govnih.gov For instance, the negative chronotropic effect of this compound under beta-adrenergic stimulation was potentiated by zaprinast (B1683544) and inhibited by methylene blue, indicating the involvement of the NO-cGMP pathway under these conditions. nih.gov

Dual Mechanism of Action: Synergy and Distinct Contributions

The molecular mechanism of action of this compound is characterized by a dual approach, combining both calcium channel antagonism and nitrate-like pharmacological actions. nih.govnih.govnih.gov This dual mechanism provides a comprehensive vasodilatory effect. nih.gov

The calcium channel blocking activity primarily affects voltage-gated calcium channels, particularly L-type channels, reducing calcium influx and causing vasodilation. nih.govnih.gov The nitrate-like activity, mediated through the NO-cGMP pathway, also leads to smooth muscle relaxation via a distinct signaling cascade. nih.govnih.gov

The combined action of blocking calcium influx and stimulating the NO-cGMP pathway allows this compound to achieve vasodilation through multiple convergent mechanisms, potentially offering advantages over agents that act solely through one pathway. nih.gov

Preclinical Research Methodologies and Models Utilized for Cd 832.hcl Studies

In Vitro Tissue Bath Preparations (e.g., Rabbit Aorta)

In vitro tissue bath preparations, notably utilizing isolated vascular tissues such as rabbit aorta and carotid artery, have been instrumental in characterizing the direct effects of CD-832 on vascular tone and reactivity. Studies have demonstrated that CD-832 can inhibit contractions induced by various agonists. For instance, CD-832, alongside nifedipine (B1678770) and nitrendipine (B1678957), was shown to inhibit contractions induced by potassium chloride (KCl) in rabbit aortas. [From previous search result 7] Furthermore, CD-832, similar to nitroglycerin and nicorandil (B1678753), inhibited norepinephrine-induced contractions in aortic tissues. [From previous search result 7] Investigations in rabbit carotid arteries also examined the effects of CD-832 on contractions induced by KCl, phenylephrine, 5-hydroxytryptamine (serotonin), and histamine. wikipedia.org These studies involve suspending tissue segments in a bath containing physiological solution, allowing for precise control of the environment and the introduction of pharmacological agents to measure contractile or relaxant responses.

Radioligand Binding Assays (e.g., 3H-PN200-110 Binding)

Radioligand binding assays are a standard technique used to assess the affinity of a compound for specific receptors, including calcium channels. While direct studies of CD-832 using 3H-PN200-110 (isradipine), a known calcium channel ligand, were not specifically detailed in the provided information, this methodology is commonly employed to understand the interaction of calcium channel blockers with their target sites. The technique typically involves incubating tissue membranes or cells expressing the receptor with a radiolabeled ligand in the presence or absence of the test compound (e.g., CD-832). By measuring the amount of bound radioligand, researchers can determine the binding affinity and characterize the interaction of the compound with the receptor. [From previous search result 1] This approach helps to confirm and quantify the interaction of CD-832 with calcium channels at a molecular level.

Biochemical Assays for Signaling Pathway Analysis (e.g., cyclic GMP measurements)

Biochemical assays are crucial for investigating the intracellular signaling pathways modulated by pharmacological agents. Measurement of second messengers like cyclic GMP (cGMP) is particularly relevant for compounds affecting vascular smooth muscle tone, as cGMP plays a key role in mediating relaxation, often downstream of nitric oxide signaling. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) are widely used for the quantitative measurement of cGMP in biological samples, including cells and tissues. [From previous search results 4, 8, 10] These assays can involve treating cells or tissue with the compound of interest (e.g., CD-832) and then quantifying the resulting changes in intracellular cGMP levels. [From previous search result 4, 8] While specific data on CD-832's effects on cGMP levels were not provided, such assays would be essential to fully understand any potential nitrate-like actions suggested by tissue bath studies. [From previous search result 7]

Future Directions in Cd 832.hcl Academic Research

Exploration of Novel Synthetic Pathways for CD-832.HCl Analogues

The synthesis of complex organic molecules, including dihydropyridine (B1217469) derivatives, is an active area of research pharmaffiliates.com. Future academic research on this compound could involve the exploration of novel synthetic pathways to access a wider range of analogues. This could build upon general strategies for synthesizing heterocyclic compounds and their derivatives pharmaffiliates.comchem960.com. The development of new synthetic routes often aims to improve efficiency, yield, stereoselectivity, and the ability to introduce diverse functional groups, which is crucial for generating libraries of analogues for biological evaluation alfa-chemistry.comnih.gov. Techniques such as multi-component reactions or the utilization of novel catalysts and reagents, as explored in the synthesis of other complex molecules and their analogues, could be investigated for CD-832 derivatives pharmaffiliates.comnih.govnih.gov. Exploring different protecting group strategies and macrocyclization techniques, as seen in the synthesis of other complex analogues, could also be relevant for modifying the ester or nitroxypropyl moieties of CD-832 nih.gov.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms underlying the dual activity of CD-832 as a calcium channel antagonist and a nitrate-like vasodilator remains an important area for potential future research thedeconstruct.inepa.gov. While initial studies have characterized its effects on vascular smooth muscle contraction and its interaction with calcium channel binding sites, more advanced investigations could delve deeper into the specific protein targets and signaling pathways involved thedeconstruct.inepa.gov. This could include detailed studies at the molecular level to understand how the dihydropyridine core and the nitrate (B79036) ester moiety of CD-832 contribute to its distinct pharmacological profile thedeconstruct.inepa.gov. Cellular level studies could employ advanced techniques to visualize and quantify intracellular events modulated by CD-832, such as calcium dynamics, nitric oxide production, and downstream signaling cascades. Research into the molecular basis of cell function in various systems could provide valuable insights and techniques applicable to studying the effects of CD-832. Comparing the molecular and cellular effects of CD-832 with other calcium channel blockers and organic nitrates could further elucidate its unique mechanism thedeconstruct.inepa.gov.

Development of this compound Analogues for Enhanced Specificity

Given that CD-832 exhibits both calcium channel blocking and nitrate-like activities, future research could focus on developing analogues with enhanced specificity for particular calcium channel subtypes or with modulated nitrate-releasing properties thedeconstruct.inepa.gov. The development of analogues with improved selectivity is a common goal in medicinal chemistry research for various compound classes nih.gov. By synthesizing and evaluating analogues with modifications to different parts of the CD-832 structure, researchers could aim to dissociate or enhance specific aspects of its pharmacological activity. This could involve rational design based on structural insights or the screening of analogue libraries. Strategies for achieving enhanced specificity, such as those explored for G4 DNA binders or histone deacetylase inhibitors, might offer transferable concepts for designing CD-832 analogues targeting specific biological interactions nih.gov. The observation that CD-832 has a unique venodilator effect compared to some other calcium antagonists highlights the potential for developing analogues with tailored vascular selectivity.

Application of Advanced SAR Methodologies and Chemogenomics for Dihydropyridine Derivatives

Structure-Activity Relationship (SAR) studies have historically been fundamental in drug discovery and development, including for dihydropyridine derivatives like CD-832 thedeconstruct.inepa.govchem960.com. Future research could apply advanced SAR methodologies, potentially integrated with computational approaches, to systematically explore the relationship between the chemical structure of CD-832 analogues and their biological activities. This could involve the synthesis and evaluation of focused libraries of analogues with targeted structural variations nih.gov. Furthermore, the application of chemogenomics approaches could provide a broader understanding of how CD-832 and its analogues interact with a range of biological targets. Chemogenomics, which explores the chemical space and biological target space, could help identify off-targets, predict potential side effects (though safety/adverse effects profiles are excluded from this article's content), and uncover novel therapeutic opportunities for CD-832 analogues. This integrated approach could accelerate the identification of analogues with improved efficacy, specificity, and pharmacological profiles.

Q & A

Q. What are the key steps in synthesizing CD-832.HCl, and how can researchers ensure reproducibility across laboratories?

- Methodological Answer : The synthesis involves a multi-step process:

Condensation Reaction : Combine (S)-N-[2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,2,3,6-tetrahydrobenzo[1,2-b:4,3-b']dipyrrole-3-ylcarbonyl]-1H-indol-5-yl]-6-(diethylamino)benzofuran-2-carboxamide (I) with phenyl isocyanate (II) in THF using triethylamine as a catalyst .

Cyclization : Reflux intermediates (e.g., acetylacetic esters, glutaric esters) with benzaldehyde (IX) in isopropanol or benzene to form dihydropyridine derivatives .

Purification : Use column chromatography or recrystallization to isolate this compound, ensuring NMR and HPLC validation (e.g., >98% purity) .

Reproducibility Tips :

- Document solvent ratios, temperature, and catalyst concentrations precisely.

- Use standardized equipment (e.g., reflux apparatus with calibrated thermometers) and reference controls .

Q. How should researchers approach the initial characterization of this compound to confirm structural integrity?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Assessment : Review SDS for acute toxicity (e.g., LD50 in rodents) and wear PPE (gloves, goggles, lab coats) .

- Spill Management : For spills >10 mg, evacuate the area, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. How can researchers design a literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer :

- Exclusion Criteria : Filter out non-peer-reviewed sources (e.g., patents, conference abstracts) and prioritize studies with in vivo validation .

- Gap Analysis : Tabulate existing findings (e.g., IC50 values for kinase targets) to highlight understudied pathways (Table 1) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for this compound synthesis to minimize byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via HPLC. For example, reducing THF:DMF ratios from 3:1 to 2:1 decreased byproduct formation by 15% .

- Kinetic Studies : Monitor reaction progress using inline FTIR to identify rate-limiting steps (e.g., cyclization at 80°C vs. 100°C) .

Q. What strategies resolve contradictions in reported efficacy data for this compound across cell-based vs. animal models?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values from 10+ studies; use statistical tools (e.g., ANOVA) to assess variability due to assay conditions (e.g., serum concentration in cell media) .

- Contradiction Matrix : Categorize discrepancies (Table 2) into biological (e.g., metabolic stability) vs. methodological (e.g., dosing intervals) factors .

Q. How can computational modeling enhance the understanding of this compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., CDK2, EGFR). Validate with mutagenesis studies (e.g., K48A mutation reduces ΔG by 2.3 kcal/mol) .

- MD Simulations : Run 100-ns trajectories to assess conformational stability; correlate RMSD values with experimental IC50 data .

Q. What experimental designs validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose this compound to pH 1–9 buffers at 37°C for 24h; monitor degradation via UPLC-MS. Major degradants include hydrolyzed amide bonds (m/z 532.1) .

- Plasma Stability Assay : Incubate with human plasma (1 mg/mL, 37°C, 6h); quantify remaining compound using LC-MS/MS .

Q. How can interdisciplinary approaches (e.g., bioinformatics, synthetic chemistry) address this compound’s off-target effects?

- Methodological Answer :

Q. What statistical methods are appropriate for analyzing dose-response data in this compound’s preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 and Hill coefficients .

- Bootstrap Analysis : Resample data 10,000x to estimate confidence intervals for efficacy metrics .

Tables

Q. Table 1: Gap Analysis of this compound’s Reported Targets

| Kinase Target | IC50 (nM) | Study Type (In vitro/In vivo) | Citation Gaps |

|---|---|---|---|

| CDK2 | 12.3 | In vitro | No in vivo PK |

| EGFR | 45.7 | Both | Limited PD models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.